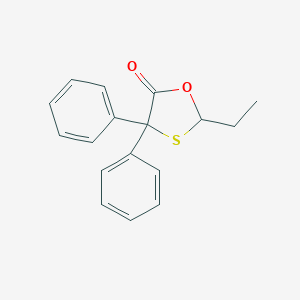
2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one, commonly known as EDO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields. EDO belongs to the family of thiolanes, which are a class of organic compounds that contain a cyclic sulfur atom and a cyclic ether group. EDO has a unique chemical structure that makes it a versatile compound for use in scientific research.
作用機序
The mechanism of action of EDO is not fully understood, but it is believed to involve the formation of a stable complex with metal ions. EDO has been shown to be a potent chelating agent for a variety of metal ions, including copper, nickel, and zinc. This property makes EDO a useful compound for the extraction and purification of metal ions from complex mixtures.
Biochemical and Physiological Effects:
EDO has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, suggesting that it may be a relatively safe compound for use in scientific research.
実験室実験の利点と制限
One of the main advantages of EDO is its unique chemical structure, which makes it a versatile compound for use in scientific research. EDO is also relatively easy to synthesize, which makes it a cost-effective compound for use in large-scale experiments. However, one of the limitations of EDO is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on EDO. One potential direction is the development of new methods for the synthesis of EDO and its derivatives. Another direction is the investigation of the potential applications of EDO in the field of catalysis, where it may be useful as a ligand for transition metal catalysts. Additionally, the potential biomedical applications of EDO, such as its use as a drug delivery agent, should be further explored.
合成法
The synthesis of EDO can be achieved through a variety of methods, including the reaction of 2-ethyl-1,3-propanediol with thionyl chloride, followed by the reaction with diphenyl disulfide. Another method involves the reaction of 2-ethyl-1,3-propanediol with Lawesson's reagent, followed by the reaction with diphenyl disulfide. The synthesis of EDO is a complex process that requires careful attention to reaction conditions and purification methods.
科学的研究の応用
EDO has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EDO is in the field of materials science, where it has been used as a building block for the synthesis of new polymers and materials. EDO has also been studied for its potential applications in the field of organic electronics, where it has been used as a dopant for organic semiconductors.
特性
CAS番号 |
18648-77-6 |
|---|---|
製品名 |
2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one |
分子式 |
C17H16O2S |
分子量 |
284.4 g/mol |
IUPAC名 |
2-ethyl-4,4-diphenyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C17H16O2S/c1-2-15-19-16(18)17(20-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChIキー |
PYWKSGVHAJEYMA-UHFFFAOYSA-N |
SMILES |
CCC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
2-Ethyl-4,4-diphenyl-1,3-oxathiolan-5-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







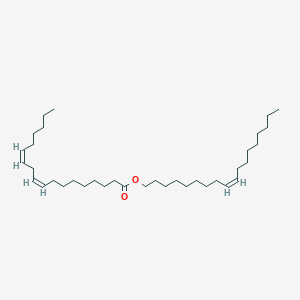
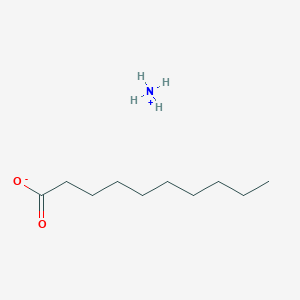



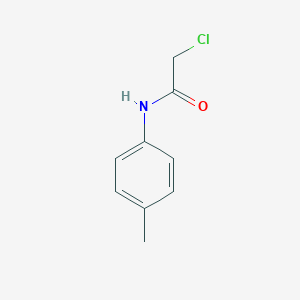

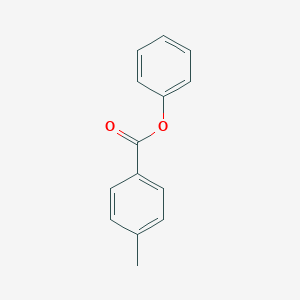

![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)